molecular formula C17H17NO2 B12443988 Benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 142266-67-9

Benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B12443988
CAS No.: 142266-67-9
M. Wt: 267.32 g/mol
InChI Key: UFUSTTVVZDLFPQ-UHFFFAOYSA-N
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Description

Benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinolines are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the reaction of isoquinoline derivatives with benzyl halides under specific conditions. One common method includes the use of benzyl isocyanate as a reagent. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders such as Alzheimer’s disease and depression.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. It is known to inhibit monoamine oxidase (MAO) and cholinesterase enzymes, which play crucial roles in neurotransmitter regulation. By inhibiting these enzymes, the compound can increase the levels of neurotransmitters like serotonin and acetylcholine, leading to potential antidepressant and neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

IUPAC Name

benzyl 3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17(20-13-14-6-2-1-3-7-14)18-11-10-15-8-4-5-9-16(15)12-18/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUSTTVVZDLFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571553
Record name Benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142266-67-9
Record name Phenylmethyl 3,4-dihydro-2(1H)-isoquinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142266-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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